Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound classified under the carbamate family, which are esters derived from carbamic acid. This compound is notable for its structural features, including a tert-butyl group, a methyl group, and a piperidine ring. These characteristics contribute to its versatility in synthetic chemistry applications, particularly in organic synthesis and medicinal chemistry.
The compound is recognized by its Chemical Abstracts Service number 1640972-09-3. It has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its synthesis and properties have been documented in several scientific publications and patents, highlighting its importance in chemical research and development .
As a member of the carbamate class, tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is characterized by the presence of a carbamate functional group (-NHCOO-) attached to a piperidine ring. This classification allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate can be achieved through several methods:
The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Purification techniques such as crystallization and chromatography are commonly employed to isolate the desired product with high purity.
The molecular formula for tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is C12H23N2O2. The structure features:
The compound has a molecular weight of approximately 214.31 g/mol. Its stereochemistry is defined by the (3R,4R) configuration of the piperidine ring, which is essential for its biological interactions .
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate can undergo various chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific conditions depend on the desired transformation but often require controlled environments to ensure selectivity and yield.
The mechanism of action for tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate enzyme activity by forming stable complexes through its piperidine ring and carbamate group. This interaction influences various biochemical pathways, potentially leading to therapeutic effects .
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is typically presented as a solid at room temperature. Specific physical properties such as melting point or boiling point may vary based on purity and environmental conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows it to participate in diverse chemical transformations essential for synthetic applications.
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has significant applications across several scientific fields:
The development of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate (CAS 1206824-89-6) emerged from efforts to create stereochemically defined piperidine building blocks for drug discovery. Early synthetic routes relied on nucleophilic substitution reactions between enantiomerically pure trans-4-methylpiperidin-3-amine derivatives and tert-butyl chloroformate. This method provided moderate yields but required rigorous chiral resolution techniques to maintain the (3R,4R) configuration essential for biological activity [7].
A significant advancement came with cyanoacetylation protocols using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method facilitated the introduction of functionalized side chains while preserving stereochemical integrity. For example, reacting the precursor amine with cyanoacetic acid in dichloromethane at 0°C yielded key intermediates with >84% efficiency [3]. The compound’s structural features—including the tert-butoxycarbonyl (Boc) protective group, methylated piperidine nitrogen, and chiral methyl substituents—enabled its utility in synthesizing complex pharmacophores while avoiding racemization [6].
Table 1: Evolution of Key Synthetic Methods
Synthetic Approach | Reagents/Conditions | Yield (%) | Stereochemical Integrity |
---|---|---|---|
Nucleophilic Substitution | tert-Butyl chloroformate, base | 55-65 | Moderate |
Cyanoacetylation | DCC, Cyanoacetic acid, 0°C to RT | >84 | High |
Chiral Resolution | Diastereomeric salt crystallization | 30-40 | Excellent |
Early pharmacological studies revealed that the carbamate’s piperidine scaffold exhibited notable target affinity, particularly for neurological and oncological targets. The trans-methyl configuration enhanced binding to G-protein-coupled receptors (GPCRs) compared to its cis or unmethylated analogs. This stereospecific interaction was leveraged in developing cytotoxic agents active against human carcinoma cell lines, positioning the compound as a versatile intermediate in anticancer drug discovery [4].
The compound’s significance escalated with its role in synthesizing Tofacitinib derivatives, potent Janus kinase (JAK) inhibitors. As a chiral precursor, it contributed to the stereoselective construction of the pharmacophore’s piperidine core. X-ray crystallography (monoclinic, P21 space group) confirmed that the (3R,4R) configuration enforced a distorted chair conformation in the piperidine ring (N-C-C-C torsion = 43.0°). This geometry optimally positioned the methyl and carbamate groups for binding to JAK3’s ATP pocket, reducing IC50 values by 15-fold compared to racemic analogs [3]. Conformational rigidity also enhanced metabolic stability, addressing early oxidative deamination issues in lead compounds .
Table 2: Key Derivatives and Therapeutic Applications
Derivative Structure | Biological Target | Therapeutic Area | Patent/Reference |
---|---|---|---|
Addition of pyrrolopyrimidine | JAK1/3 | Rheumatoid arthritis | WO2017106607A1 [5] |
Trifluoromethylphenyl linkage | TLR7/8 | Immune disorders | US9890162B2 [10] |
Quinoline-carboxamide fusion | PIM kinase | Oncology | US9890162B2 [10] |
The Boc-protected amine serves as a strategic handle for diversification. Nucleophilic deprotection unveils the secondary amine, enabling:
Table 3: Impact of Stereochemistry on Physicochemical Properties
Stereoisomer | LogP | Water Solubility (mg/mL) | TPSA (Ų) | BBB Permeation |
---|---|---|---|---|
(3R,4R) | 1.7 | 22.7 | 73.58 | No [2] |
(3S,4S) | 1.7 | Similar | Similar | No [6] |
rel-(3R,4R) (unresolved) | 1.52 | 4.42 | 50.36 | Yes [8] |
Recent applications exploit its chiral rigidity to reduce off-target effects. In TLR8 antagonists, the methylpiperidine’s fixed conformation prevented π-stacking with histidine residues in allosteric pockets, improving selectivity. Computational models (molecular mechanics) show >90% occupancy of the bioactive conformation when the (3R,4R) configuration is retained, streamlining hit-to-lead optimization [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0